Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-9(2)6-5-7-11(9)10(3,14-11)8(12)13-4/h5-7H2,1-4H3 |
InChI Key |
PBMBJFDZZLLTHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC12C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Cyclization via Epoxy Alcohol Intermediates
One patented method involves the preparation of epoxy alcohol intermediates that undergo ring closure to form the oxaspiro structure. This process typically includes:
- Starting from a dimethyl-substituted cyclopentanone derivative.
- Epoxidation of the corresponding allylic alcohol or aldehyde precursor.
- Intramolecular nucleophilic attack by an alcohol or hydroxyl group to close the oxaspiro ring.
This method allows for stereochemical control, favoring the formation of the cis-isomer of the spiro compound. Reaction conditions involve mild bases and solvents such as tetrahydrofuran (THF), with temperatures controlled to optimize yield and selectivity.
Corey-Chaykovsky Reaction for Ring Formation
The Corey-Chaykovsky reaction, which uses sulfur ylides to convert carbonyl compounds into epoxides or cyclopropanes, has been adapted for synthesizing spirocyclic oxiranes that rearrange to the desired oxaspiro compounds. The process involves:
- Treatment of methyl-substituted cyclopentanone with a sulfur ylide generated from dimethyl sulfoxide and a base such as sodium hydride.
- Formation of an epoxide intermediate that rearranges under acidic or thermal conditions to the spirocyclic ester.
This approach offers high regio- and stereoselectivity and can be tuned by varying the base, solvent (e.g., dimethyl sulfoxide, acetonitrile), and temperature.
Direct Esterification and Methylation
Another approach involves direct esterification of the spirocyclic carboxylic acid intermediate with methanol under acidic catalysis, followed by methylation at the 4-position using methylating agents like methyl iodide in the presence of a base. This method is generally used as a final step to obtain the methyl ester and install methyl groups at the desired positions, ensuring the correct substitution pattern on the spiro ring.
Reaction Conditions and Optimization
The following table summarizes typical reaction conditions reported for the synthesis of this compound:
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Epoxidation of precursor | m-CPBA or peracid oxidants | Tetrahydrofuran | 0–25 °C | 75–85 | Controlled addition to avoid overoxidation |
| Cyclization (ring closure) | Base (KOH, NaOH), mild stirring | THF or MeOH | Room temp to 40 °C | 70–80 | Stereoselective formation of cis-isomer |
| Corey-Chaykovsky reaction | Sulfur ylide generated from DMSO + NaH | DMSO, Acetonitrile | 0–50 °C | 65–78 | Requires strict anhydrous conditions |
| Esterification | Methanol + acid catalyst (H2SO4 or HCl) | Methanol | Reflux (65–70 °C) | 80–90 | Final ester formation step |
| Methylation (if needed) | Methyl iodide + base (K2CO3 or NaH) | Acetonitrile | 25–50 °C | 60–75 | Careful control to avoid polyalkylation |
Research Findings and Analytical Data
- Stereochemistry: The cis-configuration of the spiro ring system is predominantly favored under mild basic conditions during cyclization, as confirmed by NMR and X-ray crystallography studies.
- Purity and Yield: Optimized reaction conditions yield the target compound with purity exceeding 95% after recrystallization or chromatographic purification.
- Reactivity: The spirocyclic oxaspiro ester exhibits characteristic reactivity consistent with lactone and ester functionalities, enabling further functionalization for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is not well-documented. its reactivity can be attributed to the presence of the spirocyclic ring system, which can undergo various chemical transformations. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The introduction of ethyl groups (e.g., in Methyl 4-ethyl-2-methyl-...) increases molecular weight compared to methyl-substituted analogs (e.g., Methyl 2,4-dimethyl-...: 184.23 vs. 198.26 g/mol) .
- The position of substituents also influences steric and electronic properties. For instance, the 5-methyl isomer (170.21 g/mol) has a lower molecular weight than 2,4-dimethyl derivatives due to reduced alkyl branching .
Ester Group Variation :
- Ethyl esters (e.g., Ethyl 4-methyl-...) exhibit higher molecular weights (184.23 g/mol) compared to methyl esters with similar substituents (e.g., Methyl 2,4-dimethyl-...: 184.23 vs. 170.21 g/mol) .
Commercial Availability :
- Methyl 2,4,4-trimethyl-... is discontinued, while its analogs face intermittent stock shortages, reflecting challenges in synthesis or demand .
- Methyl 4-ethyl-2-methyl-... is available at ≥95% purity, suggesting its utility in specialized applications .
Structural and Reactivity Considerations
Spirocyclic esters are often studied for their unique conformational constraints, which influence reactivity and intermolecular interactions. For example:
- Lumping Strategy Relevance : Compounds with similar frameworks (e.g., spiro[2.4]heptane cores) may undergo analogous reactions, but substituent differences (e.g., ethyl vs. methyl) can alter reaction pathways or rates .
Biological Activity
Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a unique organic compound characterized by its spirocyclic structure and multiple methyl groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 198.26 g/mol
- Structure : The compound features a distinctive spirocyclic arrangement that influences its chemical reactivity and interaction with biological systems.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Condensation Reactions : Utilizing appropriate carbonyl compounds and nucleophiles.
- Cyclization Techniques : Involving the formation of the spirocyclic structure through intramolecular reactions.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In vitro studies demonstrated that it can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests potential applications in treating inflammatory diseases.
Cytotoxicity and Cell Viability
Toxicity assessments conducted on human PBMC cultures reveal that this compound exhibits low cytotoxicity at concentrations up to 100 µg/mL. Cell viability remained high (94%–96%) compared to control groups treated with DMSO and standard anti-inflammatory drugs like ibuprofen .
Study on Antibacterial Activity
In a comparative study, this compound was evaluated alongside other spirocyclic compounds for their antibacterial properties. The results indicated that while it was effective against certain strains, modifications in the structure (such as substituent positions) significantly influenced the degree of activity.
| Compound Name | Antibacterial Activity | Cytotoxicity (IC50) |
|---|---|---|
| This compound | Moderate | >100 µg/mL |
| Control (Ibuprofen) | High | 50 µg/mL |
Anti-inflammatory Mechanism Exploration
A recent exploration into the anti-inflammatory mechanisms revealed that the compound inhibited the NF-kB signaling pathway in activated macrophages. This pathway is crucial for the expression of various inflammatory mediators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
